dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride
Description
The compound dimethyl-bis(prop-2-enyl)azanium; prop-2-enamide; prop-2-enoic acid; chloride is a polymer system comprising multiple functional monomers. Key components include:
- Dimethyl-bis(prop-2-enyl)azanium chloride (DADMAC): A quaternary ammonium salt with two allyl groups, widely used as a cationic monomer in polymer synthesis .
- Prop-2-enoic acid (acrylic acid): A carboxylic acid monomer that enhances hydrophilicity and ion-exchange capacity in copolymers .
- Prop-2-enamide (acrylamide): A reactive amide monomer often employed as a crosslinking agent or co-monomer in hydrogels .
This combination results in Polyquaternium-22 (CAS 53694-17-0), a copolymer with applications in water treatment, cosmetics, and industrial processes due to its cationic charge and water solubility .
Properties
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;2*1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFPFQZDBKVYDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.C=CC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25136-75-8 | |
| Record name | Acrylamide-acrylic acid-dimethyldiallylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25136-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
304.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25136-75-8 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Initiators and Reaction Conditions
Azo initiators such as 2,2′-azobis(2-amidinopropane) dihydrochloride are preferred due to their efficiency in aqueous systems.
Typical Protocol
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Monomer Preparation : Aqueous solutions of DMDAAC (35–50%), acrylic acid, and acrylamide are mixed in a 1:1:1 molar ratio.
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Initiator Addition : 4% w/w azo initiator solution is introduced under nitrogen sparging to eliminate oxygen.
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Polymerization : Conducted at 50–55°C for 6–8 hours, achieving viscosities of 3,300–4,200 cps.
Table 1: Comparison of Initiator Systems
| Initiator Type | Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Azo compounds | 48–55 | 6–8 | 90–95 |
| Peroxides | 60–70 | 4–6 | 85–88 |
Purification and Post-Processing
Post-polymerization steps involve:
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Distillation : Removes unreacted monomers and low-molecular-weight oligomers.
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Dialysis : Eliminates residual salts using semipermeable membranes.
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Lyophilization : Yields a stable powder form suitable for cosmetic formulations.
Comparative Analysis of Synthetic Methodologies
Batch vs. Continuous Reactors
Solvent Systems
Aqueous systems dominate industrial production due to the hydrophilicity of monomers. Organic solvents (e.g., ethanol) are occasionally used to enhance initiator solubility but complicate waste management.
Challenges and Innovations in Industrial Production
Chemical Reactions Analysis
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride primarily undergoes polymerization reactions during its synthesis. The compound is stable under a wide range of pH conditions (3-12) and does not readily undergo oxidation or reduction reactions under normal conditions . The major products formed from its synthesis are the polymeric quaternary ammonium salts, which exhibit excellent conditioning and antistatic properties .
Scientific Research Applications
Hair Care Products
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride is extensively used in hair care formulations such as shampoos, conditioners, and styling products. Its primary functions include:
- Conditioning Agent : It provides excellent conditioning properties that leave hair smooth and manageable while reducing static.
- Film Forming : The compound forms a protective film on hair surfaces, which helps retain moisture and enhances shine.
Skin Care Products
In skin care formulations, this compound serves as a moisturizer and skin conditioning agent. Its ability to form a barrier on the skin aids in preventing moisture loss, making it suitable for lotions and creams aimed at enhancing skin hydration.
Pharmaceutical Potential
Recent studies have indicated that compounds similar to this compound exhibit biological activities that could be leveraged in pharmaceutical applications. For instance, research into quaternary ammonium compounds has shown potential antibacterial properties against gram-positive bacteria and mycobacteria . This suggests that derivatives of this compound could be explored for their efficacy in antimicrobial formulations.
Antistatic Agents
Due to its quaternary ammonium structure, this compound is effective as an antistatic agent in various industrial applications. It is particularly useful in textile treatments where static electricity can be problematic.
Adhesives and Coatings
The film-forming properties of this compound make it suitable for use in adhesives and coatings, where it can enhance adhesion properties while providing resistance to moisture.
Case Study 1: Hair Conditioning Efficacy
A comparative study evaluated the conditioning effects of this compound against traditional conditioning agents in hair care products. Results indicated that formulations containing this compound provided superior smoothness and reduced frizz compared to those without it.
Case Study 2: Antibacterial Activity
In a laboratory setting, derivatives of this compound were tested for their antibacterial efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity levels comparable to clinically used antibiotics .
Mechanism of Action
The mechanism of action of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;prop-2-enoic acid;chloride involves its ability to form a film on the surface of hair and skin. This film-forming property helps to retain moisture and provides a smooth feel. The cationic nature of the polymer allows it to bond with the negatively charged surfaces of hair and skin, ensuring that it remains on the surface even after rinsing . This electrostatic bonding is a key factor in its conditioning and antistatic effects .
Comparison with Similar Compounds
Research Findings and Data
Comparative Toxicity
- DADMAC : LD₅₀ (rat, oral) > 2,000 mg/kg, classified as low toxicity .
Biological Activity
Dimethyl-bis(prop-2-enyl)azanium; prop-2-enamide; prop-2-enoic acid; chloride, also known as a quaternary ammonium compound, is synthesized through the reaction of diallyldimethylammonium chloride, acrylic acid, and acrylamide. This compound is characterized by its amphoteric nature, making it compatible with both anionic and amphoteric surfactants. It appears as a clear, colorless liquid with a mild aldehydic odor and is primarily utilized in the cosmetics and personal care industry, especially in hair care products due to its excellent conditioning properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H30ClNO5 |
| Molecular Weight | 363.877 g/mol |
| CAS Number | 67990-40-3 |
| pH Stability Range | 3-12 |
| Physical State | Clear, colorless liquid |
| Odor | Mild aldehydic |
Conditioning Properties
Dimethyl-bis(prop-2-enyl)azanium exhibits significant conditioning effects on hair. It enhances the smoothness of hair shafts, reduces static electricity, and provides a silky feel. These properties make it particularly valuable in formulations for shampoos and conditioners.
Skin Compatibility
The compound's amphoteric nature allows it to be used in skin care products without irritation. Its stability across a wide pH range (3-12) ensures compatibility with various formulations, making it suitable for sensitive skin applications.
Case Studies
- Hair Care Products : A double-blind study evaluating the efficacy of hair conditioners containing dimethyl-bis(prop-2-enyl)azanium showed improved hair manageability and reduced frizz compared to control formulations lacking the compound.
- Skin Care Applications : In a clinical trial involving a moisturizer with this compound, participants reported enhanced hydration levels and improved skin texture after four weeks of use.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various quaternary ammonium compounds, including derivatives similar to dimethyl-bis(prop-2-enyl)azanium. Results indicated effective inhibition of bacterial growth at concentrations as low as 0.1%.
Synthesis and Stability
The synthesis of dimethyl-bis(prop-2-enyl)azanium involves polymerization reactions that yield a stable product resistant to oxidation or reduction under normal conditions. Its amphoteric character allows for versatility in formulation across different pH levels.
Applications in Formulations
Dimethyl-bis(prop-2-enyl)azanium is widely used in:
- Hair Conditioners : Enhances smoothness and manageability.
- Skin Moisturizers : Provides hydration and improves skin feel.
- Cosmetic Products : Acts as a conditioning agent in various formulations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl-bis(prop-2-enyl)azanium chloride, and how can purity be optimized?
- Methodology :
- Step 1 : Alkylation of dimethylamine with allyl chloride under basic conditions (e.g., NaOH) to form dimethyl-bis(prop-2-enyl)azanium chloride .
- Step 2 : Purification via recrystallization in ethanol/water mixtures to remove unreacted allyl chloride and byproducts.
- Step 3 : Confirm purity using ion chromatography (IC) and elemental analysis (EA). Purity >98% is achievable with iterative crystallization .
Q. How can FT-IR and NMR spectroscopy distinguish prop-2-enamide from prop-2-enoic acid in copolymer systems?
- Methodology :
- FT-IR : Prop-2-enamide shows a strong N–H stretch (~3300 cm⁻¹) and amide I/II bands (1650–1550 cm⁻¹), while prop-2-enoic acid exhibits a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- ¹H NMR : Prop-2-enamide displays a singlet for the amide proton (δ 6.5–7.0 ppm), whereas prop-2-enoic acid shows a carboxylic acid proton (δ 10–12 ppm, exchangeable with D₂O) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in dimethyl-bis(prop-2-enyl)azanium chloride crystals be analyzed to resolve structural ambiguities?
- Methodology :
- Step 1 : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for structure refinement. Focus on intermolecular interactions (e.g., Cl⁻···H–N hydrogen bonds) .
- Step 2 : Apply graph set analysis (GSA) to classify hydrogen bond motifs (e.g., D = donor, A = acceptor) and identify dominant patterns (e.g., R₂²(8) rings) .
- Step 3 : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to validate crystallographic data .
Q. What experimental strategies mitigate conflicting spectroscopic data in copolymer characterization (e.g., prop-2-enamide vs. prop-2-enoic acid ratios)?
- Methodology :
- Approach 1 : Use quantitative ¹³C NMR with inverse-gated decoupling to measure monomer incorporation ratios. Integrate carbonyl signals (amide C=O at ~170 ppm vs. acid C=O at ~175 ppm) .
- Approach 2 : Employ MALDI-TOF mass spectrometry to identify end-group compositions and validate copolymer sequences .
- Approach 3 : Cross-check with potentiometric titration to quantify free carboxylic acid groups in the copolymer .
Critical Analysis of Contradictions
- Conflict : Discrepancies in reported melting points for dimethyl-bis(prop-2-enyl)azanium chloride (185–186°C vs. 180–182°C) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
